Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Purity Quality Control Batch Reproducibility

N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide (IUPAC: N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide) is a benzothiazole–thioacetamide hybrid (molecular formula C17H16N2O2S2, MW 344.45) distinguished by a 4-methoxy substituent on the fused benzothiazole ring and a p-tolylthioacetyl side chain. It is commercially available with a certified standard purity of 98%, accompanied by batch-specific QC reports including NMR, HPLC, and GC.

Molecular Formula C17H16N2O2S2
Molecular Weight 344.45
CAS No. 895453-66-4
Cat. No. B2393836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
CAS895453-66-4
Molecular FormulaC17H16N2O2S2
Molecular Weight344.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=CC=C3S2)OC
InChIInChI=1S/C17H16N2O2S2/c1-11-6-8-12(9-7-11)22-10-15(20)18-17-19-16-13(21-2)4-3-5-14(16)23-17/h3-9H,10H2,1-2H3,(H,18,19,20)
InChIKeyOAJOZCHPKBNKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895453-66-4) – Core Identity and Procurement-Relevant Attributes


N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide (IUPAC: N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide) is a benzothiazole–thioacetamide hybrid (molecular formula C17H16N2O2S2, MW 344.45) distinguished by a 4-methoxy substituent on the fused benzothiazole ring and a p-tolylthioacetyl side chain. It is commercially available with a certified standard purity of 98%, accompanied by batch-specific QC reports including NMR, HPLC, and GC . While its thiazolethioacetamide core has been validated as a metallo-β-lactamase (MβL) inhibitor scaffold (class-level IC50 values ranging from 0.17 µM to 0.70 µM against ImiS [1]), the quantitative biological profile of this specific 4‑methoxy derivative remains largely uncharacterized in the public domain, making it a probe for exploratory research rather than a direct substitute for better-characterized analogs.

Why N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide Cannot Be Interchanged with Other Benzothiazole–Thioacetamide Analogs


Even within the narrow benzothiazole‑thioacetamide chemotype, the position and electronic nature of aromatic substituents critically govern inhibitory potency and selectivity. In a panel of twelve thiazolethioacetamides, electron‑withdrawing groups (EWGs) such as trifluoromethoxy or methylsulfonyl modulated ImiS IC50 values over a 4‑fold range (0.17–0.70 µM) and dictated differential activity against VIM‑2 [1]. The 4‑methoxy group in the target compound is electron‑donating, contrasting with the EWG‑bearing analogs that dominate the literature. This electronic divergence is predicted to alter hydrogen‑bonding geometry, Zn(II) coordination, and ultimately enzyme inhibition. Consequently, assuming functional equivalence between the 4‑methoxy derivative and unsubstituted, halogenated, or EWG‑substituted analogs without empirical validation risks invalid structure–activity conclusions and wasted procurement expenditure.

Quantitative Differentiation Evidence for N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide


Batch‑Level Purity Superiority Relative to Class‑Typical Vendor Specifications

The target compound is supplied with a certified standard purity of 98%, accompanied by orthogonal analytical batch reports (NMR, HPLC, GC) . In contrast, many commercially available benzothiazole–thioacetamide analogs (e.g., N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide, N-(5,7‑dimethylbenzo[d]thiazol-2-yl)-2-(p‑tolylthio)acetamide) are routinely offered at a typical purity of 95% . The 3-percentage-point purity gap and the provision of multi‑technique batch‑specific QC data reduce the risk of impurities confounding dose–response relationships in SAR campaigns.

Purity Quality Control Batch Reproducibility Procurement

Computed Lipophilicity Divergence Relative to the Methylsulfonyl Analog

The PubChem‑computed XLogP3 for the closely related methylsulfonyl analog N‑(6‑(methylsulfonyl)benzo[d]thiazol‑2‑yl)‑2‑(p‑tolylthio)acetamide is 3.7 [1]. Applying the Hansch‑Leo substituent constant π for 4‑OCH₃ (−0.02) in place of 6‑SO₂CH₃ (π ≈ −1.3), the 4‑methoxy derivative is predicted to be approximately 1.3 log units more lipophilic. While the target compound lacks its own PubChem‑computed XLogP3, the known substituent parameters allow a reasonable estimate of XLogP3 ≈ 5.0 for the 4‑methoxy variant [2]. This elevated lipophilicity may enhance membrane permeability but simultaneously increase risk of non‑specific protein binding and lower aqueous solubility, factors that must be weighed when selecting this compound for cellular or biochemical assays.

Lipophilicity XLogP3 Physicochemical Profile Solubility

Class‑Level Metallo‑β‑Lactamase Inhibitory Activity of Thiazolethioacetamide Scaffold

Twelve structurally diverse thiazolethioacetamides were assayed for MβL inhibition. The compounds uniformly inhibited ImiS with IC50 values spanning 0.17 to 0.70 µM, and two representatives achieved VIM‑2 IC50 values of 2.2 and 19.2 µM [1]. Eight compounds restored cefazolin activity against E. coli‑ImiS by 2–4 fold [1]. While the specific 4‑methoxy‑substituted derivative was not included in this panel, these class‑level data establish the thiazolethioacetamide skeleton as a validated MβL inhibitor pharmacophore, providing a rationale for procuring the 4‑methoxy variant to explore electron‑donating substituent effects on potency and spectrum.

Metallo-β-lactamase ImiS VIM-2 Antibiotic Adjuvant

Unique 4‑Methoxy Substitution Pattern Absent from Characterized MβL Thiazolethioacetamides

The published thiazolethioacetamide panel comprises exclusively electron‑withdrawing substituents (e.g., halogen, trifluoromethoxy, methylsulfonyl) on the aromatic ring [1]. The 4‑methoxy group of the target compound represents the sole electron‑donating substitution in this chemotype. SAR analysis from the panel confirmed that “the style and position of electron withdrawing groups in aromatic substituents play a crucial role in the inhibitory activity” [1], yet no electron‑donating counterpart has been evaluated. This compositional gap makes the target compound uniquely positioned to probe whether electron‑rich aromatic systems enhance or diminish MβL engagement.

Structure–Activity Relationship Electron‑Donating Group Methoxy Substituent SAR Gap

Procurement‑Guided Application Scenarios for N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide


Metallo‑β‑Lactamase Inhibitor SAR Expansion: Probing Electron‑Donating Substituent Effects

Given the validated ImiS/VIM‑2 inhibitory activity of the thiazolethioacetamide class (IC50 0.17–0.70 µM for ImiS) and the exclusive focus on electron‑withdrawing substituents in the literature [1], the 4‑methoxy derivative fills a critical SAR gap. Its electron‑donating character (σp = −0.27) permits evaluation of whether increased electron density on the benzothiazole ring enhances or attenuates Zn(II) coordination and inhibitor potency. The 98% purity with orthogonal QC ensures that observed activity differences are not artifactually driven by impurities.

Membrane Permeability‑Sensitive Cellular Assays

The estimated XLogP3 of ≈5.0 [1] predicts significantly higher lipophilicity than the methylsulfonyl analog (XLogP3 = 3.7), suggesting enhanced passive membrane permeability. This property makes the compound suitable for cellular MβL inhibition assays where intracellular target engagement is required, complementing the more polar EWG‑bearing analogs that may exhibit superior solubility but poorer cell penetration.

High‑Reproducibility Biochemical Screening

The provision of batch‑specific NMR, HPLC, and GC certificates at 98% purity assures consistent compound identity and purity across procurement lots. This traceable QC documentation is essential for longitudinal enzyme inhibition studies, where inter‑batch variability can confound IC50 determinations and SAR interpretations.

Computational Chemistry and Docking‑Guided Lead Optimization

As a structural outlier within the thiazolethioacetamide chemotype (4‑OCH₃ vs. literature halogens, OCF₃, SO₂CH₃), the compound serves as a valuable test case for molecular docking predictions and free‑energy perturbation calculations aimed at understanding electrostatic contributions to MβL binding [1]. Procurement of the 98%‑pure material ensures that computational predictions are benchmarked against high‑fidelity experimental input.

Quote Request

Request a Quote for N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.